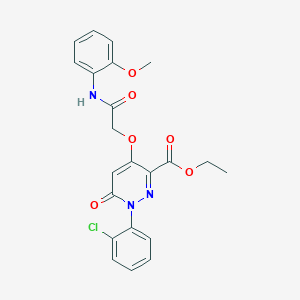

Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

The compound Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

- A 1-(2-chlorophenyl) substituent at position 1 of the pyridazine ring, introducing steric and electronic effects due to the chloro group.

- An ethyl ester at position 3 and a 6-oxo group at position 6, common motifs in bioactive pyridazine derivatives.

The substitution of o-tolyl (2-methylphenyl) with 2-chlorophenyl in the target compound would increase molecular weight (estimated MW ~482.89 g/mol for C₂₃H₂₀ClN₃O₆) and alter electronic properties.

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-[2-(2-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O6/c1-3-31-22(29)21-18(12-20(28)26(25-21)16-10-6-4-8-14(16)23)32-13-19(27)24-15-9-5-7-11-17(15)30-2/h4-12H,3,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLLBEMUSKWQDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups that may contribute to its biological activity:

- Dihydropyridazine core : This structure is often associated with various pharmacological effects.

- Chlorophenyl and methoxyphenyl substituents : These groups may enhance lipophilicity and influence receptor interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7) cells. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 7.12 | Induces cytochrome c release, activates caspase pathway | |

| Various | 0.25 - 0.58 | Inhibits tumor cell proliferation via multiple pathways |

The compound exhibits a dose-dependent increase in apoptosis, with optimal effects observed after 24 hours of exposure. The mechanism involves the disruption of mitochondrial function and subsequent activation of apoptotic pathways.

The biological activity of the compound can be attributed to several mechanisms:

- Mitochondrial Pathway Activation : The compound promotes the release of cytochrome c from mitochondria into the cytoplasm, triggering the apoptotic cascade.

- Inhibition of Migration and Invasion : It has been shown to reduce the expression of migration-related genes such as matrix metalloproteinase (MMP)-9 and vascular endothelial growth factor (VEGF), which are critical for tumor metastasis .

- Modulation of Signaling Pathways : The compound appears to inhibit phospho-AKT and β-catenin expression, both of which are involved in cell survival and proliferation signaling pathways .

Case Studies

A series of experiments were conducted to evaluate the compound's effectiveness against various cancer cell lines:

- Case Study 1 : In vitro studies on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil.

- Case Study 2 : Additional tests on other cell lines (e.g., RKO) confirmed its potency, showing IC50 values ranging from 8.22 to 9.95 µM, indicating superior efficacy compared to traditional agents .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Findings from Structural Analysis

Substituent Position Effects: Chlorophenyl vs. Tolyl: The target compound’s 2-chlorophenyl group (ortho-substitution) may increase steric hindrance and electron-withdrawing effects compared to o-tolyl (2-methylphenyl) in CAS 899729-56-7 . This could influence binding affinity in biological targets. 3-Chlorophenyl vs.

Side-Chain Modifications :

- Methoxy vs. Ethoxy : The 2-methoxyphenyl group in the target compound offers moderate hydrogen-bonding capacity, while the 4-ethoxyphenyl group in ZINC9761815 introduces increased lipophilicity.

- Trifluoromethyl Substitution : The trifluoromethyl group in CAS 477859-63-5 enhances metabolic stability and electronegativity, a feature absent in the target compound.

Synthetic Considerations :

- highlights a 22% yield for a tetrahydrobenzo[b]thiophene analog synthesized via Petasis reaction in HFIP . Similar conditions may apply to the target compound, though yields could vary due to steric complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.